molecular formula C19H19N3O B4517301 N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B4517301
M. Wt: 305.4 g/mol
InChI Key: SKDCXCATBQHMRL-UHFFFAOYSA-N
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Description

WAY-273972 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its efficacy in biological systems and its ability to interact with specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-273972 involves multiple steps, starting from readily available starting materials. The process typically includes:

Industrial Production Methods: Industrial production of WAY-273972 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: WAY-273972 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives .

Scientific Research Applications

WAY-273972 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating various diseases and conditions.

    Industry: Utilized in the production of specialized materials and compounds

Mechanism of Action

The mechanism of action of WAY-273972 involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include:

Comparison with Similar Compounds

WAY-273972 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Uniqueness of WAY-273972:

    Specificity: WAY-273972 has a high level of specificity for its molecular targets.

    Stability: It maintains stability under various conditions, making it suitable for diverse applications.

Properties

IUPAC Name

N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-3-13-22-17-12-8-7-11-16(17)21-18(22)14(2)20-19(23)15-9-5-4-6-10-15/h3-12,14H,1,13H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDCXCATBQHMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide
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N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide
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N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide
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N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide

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